molecular formula C25H22FNO4 B12311935 N-Fmoc-2-fluoro-5-methyl-L-phenylalanine

N-Fmoc-2-fluoro-5-methyl-L-phenylalanine

Cat. No.: B12311935
M. Wt: 419.4 g/mol
InChI Key: PLAXSSLRFLFRFP-UHFFFAOYSA-N
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Description

N-Fmoc-2-fluoro-5-methyl-L-phenylalanine is a fluorinated, methyl-substituted aromatic amino acid derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce steric and electronic modifications into peptide backbones. The fluorine atom at the 2-position and the methyl group at the 5-position on the phenyl ring confer unique properties, such as enhanced metabolic stability, altered hydrophobicity, and resistance to enzymatic degradation compared to unmodified phenylalanine . Its structural features make it valuable in designing peptides for pharmaceutical and biochemical applications, particularly where targeted interactions or stability are critical.

Properties

Molecular Formula

C25H22FNO4

Molecular Weight

419.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-5-methylphenyl)propanoic acid

InChI

InChI=1S/C25H22FNO4/c1-15-10-11-22(26)16(12-15)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)

InChI Key

PLAXSSLRFLFRFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-2-fluoro-5-methyl-L-phenylalanine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-2-fluoro-5-methyl-L-phenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Fmoc-2-fluoro-5-methyl-L-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-2-fluoro-5-methyl-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The fluorine atom and methyl group can affect the hydrophobicity and electronic properties of the phenyl ring, thereby modulating the interactions with other molecules and biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between N-Fmoc-2-fluoro-5-methyl-L-phenylalanine and structurally related Fmoc-protected phenylalanine derivatives, based on substituent positions, halogens, and functional groups.

Table 1: Structural and Molecular Comparison of Fmoc-Protected Phenylalanine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties/Applications
N-Fmoc-5-bromo-2-fluoro-L-phenylalanine 5-Bromo, 2-fluoro C₂₄H₁₈BrFNO₄ ~492.27 (calculated) 1998646-62-0 Enhanced steric bulk; used in halogen bonding studies
3,5-Difluoro-N-Fmoc-L-phenylalanine 3-Fluoro, 5-fluoro C₂₄H₁₉F₂N₂O₄ 437.43 (calculated) 205526-24-5 Dual electron-withdrawing effects; improves peptide rigidity
Fmoc-Phe(4-F)-OH 4-Fluoro C₂₄H₂₀FNO₄ 405.41 169243-86-1 Alters aromatic π-stacking; common in kinase inhibitors
N-Fmoc-4-nitro-L-phenylalanine 4-Nitro C₂₄H₂₀N₂O₆ 432.42 95753-55-2 Strong electron-withdrawing group; stabilizes transition states
Fmoc-alpha-Me-L-Phe-OH α-Methyl C₂₄H₂₁NO₄ 387.42 135944-05-7 Steric hindrance at α-carbon; restricts peptide conformations
N-Fmoc-5-chloro-3-fluoro-L-phenylalanine 5-Chloro, 3-fluoro C₂₄H₁₉ClFNO₄ 439.87 1998650-51-3 Mixed halogen effects; modulates solubility and reactivity
N-Fmoc-N-methyl-D-phenylalanine N-Methyl, D-configuration C₂₅H₂₃NO₄ 401.45 Not provided D-amino acid backbone; enhances proteolytic resistance

Key Comparative Insights

Substituent Position and Electronic Effects :

  • The 2-fluoro substituent in the target compound creates ortho-directed electronic effects, influencing hydrogen bonding and aromatic interactions. In contrast, 4-fluoro (Fmoc-Phe(4-F)-OH) enhances para-directed interactions, critical in receptor binding .
  • Nitro groups (e.g., N-Fmoc-4-nitro-L-phenylalanine) introduce strong electron-withdrawing effects, stabilizing negative charges in enzymatic active sites .

Steric and Halogen-Specific Properties :

  • Bromine in N-Fmoc-5-bromo-2-fluoro-L-phenylalanine increases steric bulk and polarizability, favoring halogen-bonding interactions in drug design .
  • Chlorine (N-Fmoc-5-chloro-3-fluoro-L-phenylalanine) offers a balance of electronegativity and size, often used to fine-tune pharmacokinetic properties .

Backbone Modifications :

  • α-Methylation (Fmoc-alpha-Me-L-Phe-OH) restricts conformational flexibility, useful in stabilizing β-turn structures .
  • N-Methylation (N-Fmoc-N-methyl-D-phenylalanine) reduces hydrogen-bonding capacity and enhances membrane permeability .

Chirality and Stability: D-amino acids (e.g., N-Fmoc-N-methyl-D-phenylalanine) confer resistance to proteases, extending peptide half-life in vivo .

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